molecular formula C21H31NO3 B11080661 4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one

4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11080661
M. Wt: 345.5 g/mol
InChI Key: ZAVGOUOIOHLXGI-UHFFFAOYSA-N
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Description

4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[45]dec-3-en-2-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common route includes the reaction of adamantan-1-ol with an appropriate halogenated ethylamine derivative to form the adamantan-1-yloxyethylamine intermediate. This intermediate is then reacted with a spirocyclic ketone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.

    Reduction: The spirocyclic ketone can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the spirocyclic ketone can produce spirocyclic alcohols.

Scientific Research Applications

4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.

    Industry: Its stability and structural properties may make it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 4-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets through its adamantane moiety, which can enhance its binding affinity and selectivity. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its adamantane moiety and spirocyclic structure. This dual feature provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

4-[2-(1-adamantyloxy)ethylamino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C21H31NO3/c23-19-11-18(21(25-19)4-2-1-3-5-21)22-6-7-24-20-12-15-8-16(13-20)10-17(9-15)14-20/h11,15-17,22H,1-10,12-14H2

InChI Key

ZAVGOUOIOHLXGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCCOC34CC5CC(C3)CC(C5)C4

solubility

4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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